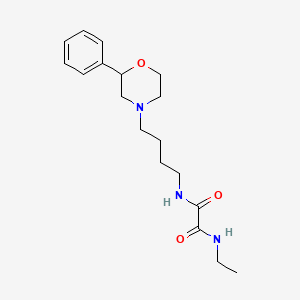

N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Description

Properties

IUPAC Name |

N-ethyl-N'-[4-(2-phenylmorpholin-4-yl)butyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-2-19-17(22)18(23)20-10-6-7-11-21-12-13-24-16(14-21)15-8-4-3-5-9-15/h3-5,8-9,16H,2,6-7,10-14H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLJKEMXKWVNLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCCCCN1CCOC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves the reaction of ethylamine with 4-(2-phenylmorpholino)butylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Ethylamine reacts with oxalyl chloride to form an intermediate.

Step 2: The intermediate reacts with 4-(2-phenylmorpholino)butylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Features and Substituent Effects

The target compound’s N1-ethyl and N2-(4-(2-phenylmorpholino)butyl) groups distinguish it from other oxalamides in the evidence. Key structural comparisons include:

- Adamantyl-containing derivatives (e.g., compounds 7–12 in ): These feature bulky adamantyl groups, which enhance thermal stability (melting points >210°C) and rigidity . In contrast, the morpholino group in the target compound may improve solubility due to its polar nature.

- Hydrophilic groups (e.g., compound 11 in : hydroxyl and imidazolidinone moieties): These groups promote hydrogen bonding, which could influence crystallization behavior or biological target binding .

Physicochemical Properties

Table 1: Comparative Data for Selected Oxalamides

Key Observations:

- Thermal Stability: Adamantyl derivatives exhibit higher melting points (>210°C) due to rigid, hydrophobic structures , whereas morpholino-containing compounds may have lower melting points due to increased polarity.

- Solubility: The morpholino group’s oxygen and nitrogen atoms could enhance aqueous solubility compared to adamantyl or aryl-substituted oxalamides. However, crystallization studies () suggest oxalamides generally require high-temperature water treatment to dissolve .

- Spectral Data : C=O stretches (IR ~1718 cm⁻¹) and N-H peaks (~3223 cm⁻¹) are consistent across oxalamides, but substituents like hydroxyl (3488 cm⁻¹) or methoxy groups introduce distinct spectral features .

Biological Activity

N1-ethyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and applications based on diverse sources.

Chemical Structure and Synthesis

This compound features an oxalamide core linked to an ethyl group and a 4-(2-phenylmorpholino)butyl moiety. The synthesis typically involves the reaction of ethylamine with 4-(2-phenylmorpholino)butylamine in the presence of oxalyl chloride, under controlled conditions to ensure high yield and purity. The general reaction scheme can be summarized as follows:

- Reaction of Ethylamine with Oxalyl Chloride : Formation of an intermediate.

- Subsequent Reaction : Intermediate reacts with 4-(2-phenylmorpholino)butylamine to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The phenylmorpholino component may facilitate binding to these targets, leading to modulation of their activity. The oxalamide group can form hydrogen bonds with biological molecules, influencing their function and potentially leading to various biological effects, including:

- Inhibition of Enzyme Activity : By interacting with active sites on enzymes.

- Modulation of Signaling Pathways : Affecting cellular responses.

Biological Activity Data

Research has indicated that this compound exhibits potential anti-inflammatory and anticancer properties. Below is a summary table of relevant biological activities observed in various studies:

Case Study 1: Anti-inflammatory Effects

In a study conducted on animal models, this compound demonstrated significant reductions in inflammatory markers after administration. The compound was shown to inhibit the production of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer effects of this compound on several human cancer cell lines. Results indicated that treatment with this compound led to increased apoptosis rates compared to control groups, highlighting its potential as a novel anticancer drug candidate.

Comparison with Similar Compounds

This compound can be compared with other oxalamide derivatives regarding their biological activities:

| Compound Name | Biological Activity |

|---|---|

| N1-phenyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide | Moderate anti-inflammatory effects |

| N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide | Limited anticancer activity |

This comparison underscores the unique properties of this compound, particularly its enhanced efficacy in both anti-inflammatory and anticancer contexts.

Q & A

Q. What are the limitations of current pharmacological data, and how can they be addressed?

- Methodology :

- Dose-Response Gaps : Conduct extended dose-ranging studies (0.1–100 µM) to refine therapeutic windows .

- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.